![molecular formula C27H27BrN2O5 B408980 ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate CAS No. 353253-21-1](/img/structure/B408980.png)
ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel Crafts acylation, nitration, and bromination . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinazolinyl core substituted with various functional groups. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, reactions at the benzylic position have been reported for similar compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinazoline derivatives have been recognized for their antimicrobial properties. The presence of the bromo- and trimethoxyphenyl groups in this compound could potentially enhance these properties. Research could explore its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Anti-Tuberculosis Potential
Compounds similar to ethyl 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate have shown promise in anti-tubercular activity. Investigating this compound against Mycobacterium tuberculosis could lead to the discovery of novel treatments for tuberculosis .
Synthesis of Novel Drugs
The structural complexity of this compound makes it a valuable synthon in drug development. Its unique scaffold could be utilized to create new drugs with improved pharmacokinetic and pharmacodynamic properties .
Anti-Inflammatory and Analgesic Applications
The compound’s potential to modulate biological pathways could be harnessed to develop new anti-inflammatory and analgesic medications, which could be particularly useful for chronic pain management.
Each of these applications presents a unique avenue for scientific exploration, and further research could uncover additional uses for this versatile compound. The fields mentioned above are based on the known activities of similar heterocyclic compounds and the potential inherent in the structure of ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate .
Propiedades
IUPAC Name |
ethyl 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O5/c1-5-35-24(31)16-30-25(17-9-7-6-8-10-17)20-15-19(28)11-12-21(20)29-27(30)18-13-22(32-2)26(34-4)23(14-18)33-3/h6-15,25H,5,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUTXUHKXBDLHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

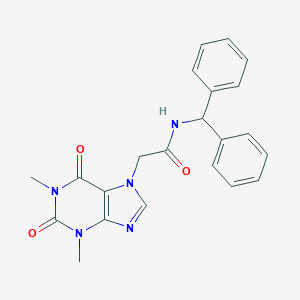
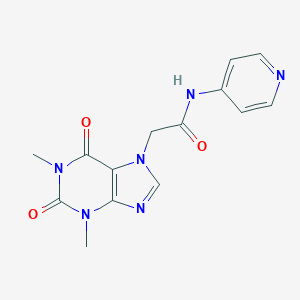
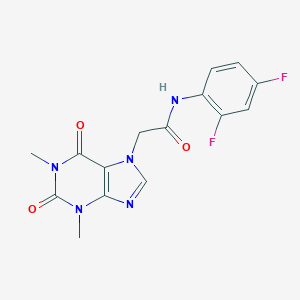
![Ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetate](/img/structure/B408900.png)
![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)
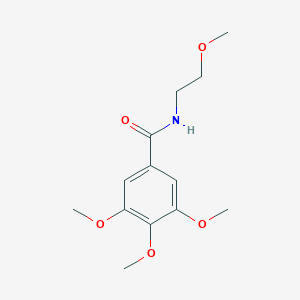

![dimethyl 5-[(9H-xanthen-9-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B408908.png)
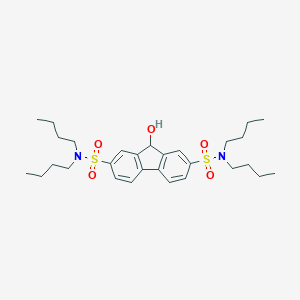
![4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B408912.png)
![1-chloro-9-nitro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B408914.png)
![8-Bromo-4-(2-nitro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408917.png)
![N-[1-chloro-4-(2,4-dichlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B408919.png)
![ethyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B408920.png)